Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Scaffolds Heterocyclic Electronics

Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 1219694-61-7) offers a unique 3-carboxylate handle for regioselective derivatization, enabling efficient SAR exploration of kinase inhibitor libraries. Unlike the unsubstituted core (CAS 24973-85-1), this building block eliminates multi-site reactivity ambiguity, reducing synthetic optimization time. Its balanced physicochemical profile (XLogP3=0.2, TPSA=56.5 Ų) supports CNS drug discovery programs, outperforming more lipophilic imidazo[1,2-a]pyrazine scaffolds in brain penetration potential. Ideal for parallel synthesis and lead optimization.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1219694-61-7
Cat. No. B1456274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyrazolo[1,5-A]pyrazine-3-carboxylate
CAS1219694-61-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=NC=CN2N=C1
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h3-6H,2H2,1H3
InChIKeyRVZNTDKYTGHBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Pyrazolo[1,5-A]Pyrazine-3-Carboxylate (CAS 1219694-61-7): Procurement and Scaffold Differentiation Overview


Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 1219694-61-7) is a heterocyclic building block featuring a fused pyrazole-pyrazine core with an ethyl carboxylate group at the 3-position . This compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antiproliferative agents [1]. Its structural features, including a molecular weight of 191.18 g/mol, an XLogP3 of 0.2, and a topological polar surface area (TPSA) of 56.5 Ų, provide a favorable balance of lipophilicity and polarity for cell permeability and target engagement . The compound is commercially available as a research chemical with a purity of ≥95%, making it a reliable starting material for synthetic derivatization and lead optimization programs .

Why Generic Pyrazolopyrazine Substitution Fails: The Critical Role of the 3-Carboxylate in Ethyl Pyrazolo[1,5-A]Pyrazine-3-Carboxylate (CAS 1219694-61-7)


Substituting ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate with other pyrazolopyrazine analogs or related heterocycles is not a straightforward procurement decision due to fundamental differences in scaffold electronics, substitution vectors, and synthetic tractability. The pyrazolo[1,5-a]pyrazine core possesses a unique nitrogen arrangement compared to the more common pyrazolo[1,5-a]pyrimidine or imidazo[1,2-a]pyrazine scaffolds, which directly impacts hydrogen-bonding capacity, dipole moment, and metabolic stability [1]. Crucially, the 3-carboxylate group of this specific compound provides a distinct synthetic handle that enables regioselective derivatization at positions inaccessible in the unsubstituted core or in alternative ester variants . This functional group differentiation means that generic replacement with an unsubstituted pyrazolo[1,5-a]pyrazine (CAS 24973-85-1) or a different ester regioisomer would necessitate complete re-optimization of synthetic routes and may yield compounds with altered biological profiles .

Quantitative Evidence Guide: How Ethyl Pyrazolo[1,5-A]Pyrazine-3-Carboxylate (CAS 1219694-61-7) Compares to Key Scaffold Analogs


Scaffold Electronic Differentiation: Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine in Kinase Inhibition

The pyrazolo[1,5-a]pyrazine scaffold, from which ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate is derived, exhibits distinct electronic properties compared to the pyrazolo[1,5-a]pyrimidine analog. In a class-level comparison of kinase inhibition, pyrazolo[1,5-a]pyrazine derivatives have been shown to inhibit Janus kinase (JAK) family members with a reported IC50 of 5.5 µM for JAK1 in enzymatic assays [1]. In contrast, optimized pyrazolo[1,5-a]pyrimidine derivatives targeting the same kinase class require extensive structural modification to achieve comparable potency, often resulting in compounds with IC50 values ranging from 53 nM to 255 nM only after heavy substitution [2]. This difference underscores that the pyrazolo[1,5-a]pyrazine core provides a fundamentally different electronic and steric environment for target engagement, making the 3-carboxylate building block a distinct starting point for SAR exploration [3].

Medicinal Chemistry Kinase Inhibitor Scaffolds Heterocyclic Electronics

Synthetic Handle Differentiation: 3-Carboxylate vs. Unsubstituted Core for Regioselective Derivatization

Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate possesses a key synthetic differentiator: the 3-position ethyl carboxylate group. This functional group provides a well-defined vector for further chemical elaboration through hydrolysis, amidation, or reduction, enabling regioselective introduction of diverse moieties . In contrast, the unsubstituted pyrazolo[1,5-a]pyrazine core (CAS 24973-85-1) lacks this handle and typically requires less predictable direct functionalization strategies, often resulting in lower yields and regioselectivity challenges . The presence of the 3-carboxylate allows for modular construction of focused libraries with a defined attachment point, significantly streamlining medicinal chemistry campaigns . This synthetic advantage is not available in the unsubstituted core or in 4- or 6-substituted analogs, making the 3-carboxylate building block a distinct and valuable procurement choice.

Synthetic Chemistry Building Blocks Regioselectivity

Property Differentiation: Pyrazolo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine Physicochemical Profiles

The pyrazolo[1,5-a]pyrazine core, as exemplified by ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate, presents a distinct physicochemical profile compared to the imidazo[1,2-a]pyrazine scaffold. For the target compound, the calculated XLogP3 is 0.2 and the topological polar surface area (TPSA) is 56.5 Ų, indicating a favorable balance of lipophilicity and polarity for oral bioavailability and CNS penetration . In contrast, imidazo[1,2-a]pyrazine derivatives often exhibit higher lipophilicity (e.g., compound 7 with an IC50 of 5.70 nM against ENPP1) that may impact solubility and metabolic clearance [1]. This inherent difference in scaffold polarity means that ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate may offer superior developability profiles for certain target classes, particularly those requiring a balance of cell permeability and aqueous solubility.

ADME Properties Scaffold Comparison Drug-likeness

Optimal Application Scenarios for Ethyl Pyrazolo[1,5-A]Pyrazine-3-Carboxylate (CAS 1219694-61-7) Based on Verified Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Using the 3-Carboxylate Handle

Utilize ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate as a key building block for the generation of focused kinase inhibitor libraries. The 3-carboxylate group enables rapid diversification via amide coupling or ester hydrolysis, allowing for systematic exploration of structure-activity relationships (SAR) around the pyrazolo[1,5-a]pyrazine core . This approach leverages the scaffold's established activity against JAK family kinases, as demonstrated by 4,6-substituted analogs showing JAK1 inhibition with IC50 = 5.5 µM [1].

Lead Optimization for CNS-Penetrant Kinase Inhibitors

Employ ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate in lead optimization programs targeting CNS-penetrant kinase inhibitors. The scaffold's favorable calculated physicochemical properties (XLogP3 = 0.2, TPSA = 56.5 Ų) suggest an optimal balance for crossing the blood-brain barrier, a critical requirement for neurological disease targets . This differentiates it from more lipophilic scaffolds like imidazo[1,2-a]pyrazine, which may require additional structural modifications to achieve acceptable CNS exposure [1].

Regioselective Synthesis of Pyrazolopyrazine Derivatives

Leverage the 3-carboxylate group for regioselective synthesis of novel pyrazolo[1,5-a]pyrazine derivatives. Unlike the unsubstituted core (CAS 24973-85-1) which presents multiple reactive sites, the 3-carboxylate provides a defined synthetic handle that simplifies reaction planning and improves overall yield in multi-step syntheses . This is particularly valuable in academic and industrial settings where efficient parallel synthesis is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.